Ciprofloxacin hydrochloride monohydrate

Solubility Salt selection Formulation development

This BCS Class IV fluoroquinolone antibiotic is supplied as phase-pure monohydrate, characterized by its stable 1.43 hydrate crystalline phase and defined water content (4.7–6.7%). Sourcing monograph-compliant material ensures predictable dissolution kinetics critical for ANDA formulation and IVIVC development, avoiding the uncontrolled variability and biopharmaceutical performance differences observed with anhydrate, base, or alternative salt forms. Meets USP specifications (assay 98.0–102.0% anhydrous basis).

Molecular Formula C17H21ClFN3O4
Molecular Weight 385.8 g/mol
CAS No. 86483-48-9
Cat. No. B1630511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofloxacin hydrochloride monohydrate
CAS86483-48-9
SynonymsAnhydrous, Ciprofloxacin Hydrochloride
Bay 09867
Bay-09867
Bay09867
Ciprinol
Cipro
Ciprofloxacin
Ciprofloxacin Hydrochloride
Ciprofloxacin Hydrochloride Anhydrous
Ciprofloxacin Monohydrochloride Monohydrate
Hydrochloride Anhydrous, Ciprofloxacin
Hydrochloride, Ciprofloxacin
Monohydrate, Ciprofloxacin Monohydrochloride
Monohydrochloride Monohydrate, Ciprofloxacin
Molecular FormulaC17H21ClFN3O4
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl
InChIInChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2
InChIKeyARPUHYJMCVWYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciprofloxacin Hydrochloride Monohydrate Procurement Guide | CAS 86483-48-9


Ciprofloxacin hydrochloride monohydrate (CAS 86393-32-0, hydrate form of 86483-48-9) is the monohydrochloride monohydrate salt of ciprofloxacin, a second-generation fluoroquinolone antibiotic [1]. The compound exists as a stable crystalline hydrate phase (1.43 hydrate) in marketed products and is characterized by its pH-dependent solubility profile, high potency against Gram-negative pathogens, and defined USP monograph specifications [2][3]. As a BCS Class IV drug substance, its solid-state properties directly govern dissolution and bioavailability, making sourcing of phase-pure, monograph-compliant material essential for formulation development [4].

Why Ciprofloxacin Hydrochloride Monohydrate Cannot Be Interchanged with Ciprofloxacin Base or Anhydrous Forms


Substitution with ciprofloxacin base, anhydrous hydrochloride, or alternative salts introduces uncontrolled variability in aqueous solubility, dissolution kinetics, and solid-state stability [1]. The monohydrate form establishes a defined hydration state that governs phase behavior under processing and storage conditions; deviation to the anhydrate results in significantly higher initial dissolution rates followed by rapid hydrate conversion upon aqueous exposure, while the base form exhibits approximately 1-2 orders of magnitude lower aqueous solubility than the hydrochloride salt, fundamentally altering biopharmaceutical performance [2][3].

Ciprofloxacin Hydrochloride Monohydrate: Quantitative Differentiation Evidence


Aqueous Solubility Advantage: Hydrochloride Salt vs. Ciprofloxacin Base

Ciprofloxacin hydrochloride monohydrate demonstrates substantially higher aqueous solubility compared to ciprofloxacin free base, a critical determinant for oral bioavailability. The hydrochloride salt achieves water solubility of 20-40 g/L, whereas the free base exhibits limited solubility across the physiologically relevant pH range [1]. This solubility differential directly impacts dose/solubility (D/S) ratios and dissolution-limited absorption [2].

Solubility Salt selection Formulation development

Crystalline Phase Stability: Monohydrate vs. Anhydrous Forms During Processing

The monohydrate crystalline phase (1.43 hydrate) represents the thermodynamically stable form under ambient humidity conditions, whereas anhydrous forms (AH1 and AH2) exhibit distinct physical stability, dissolution rates, and appearance [1]. The anhydrate initially displays significantly higher dissolution than the hydrate but converts rapidly to hydrate upon aqueous exposure, introducing processing variability [2]. The monohydrate provides predictable phase behavior during formulation and storage [3].

Polymorphism Solid-state stability Formulation

Antipseudomonal Potency: Ciprofloxacin HCl vs. Alternative Fluoroquinolones

Ciprofloxacin demonstrates superior potency against Pseudomonas aeruginosa compared to norfloxacin and other fluoroquinolones [1]. Against 100 clinical P. aeruginosa isolates, ciprofloxacin achieved MIC50 of 0.12 μg/mL and MIC90 of 0.50 μg/mL, with 98% of strains susceptible by both disk diffusion and macrodilution methods [2]. Norfloxacin is generally less potent, particularly against Pseudomonas species [1].

Antimicrobial susceptibility MIC Pseudomonas aeruginosa

BCS Classification: Ciprofloxacin HCl as BCS Class IV Drug Substance

Ciprofloxacin hydrochloride monohydrate is classified as a BCS Class IV drug (low solubility, low permeability), meaning dissolution rate and solubility are rate-limiting steps for oral absorption [1]. This classification precludes biowaiver-based approvals for immediate-release solid oral dosage forms containing this API [1]. In contrast, certain newer fluoroquinolones (e.g., levofloxacin, moxifloxacin) exhibit BCS Class I or III properties under specific conditions [2].

Biopharmaceutics BCS classification Bioequivalence

USP Monograph Compliance: Assay and Purity Specifications

Ciprofloxacin hydrochloride monohydrate is subject to defined USP monograph specifications, including assay limits of 98.0% to 102.0% (calculated on anhydrous basis), water content between 4.7% and 6.7%, and pH of 3.0 to 4.5 (1 in 40 solution) [1]. These specifications provide a standardized quality benchmark not uniformly applied to all salt forms or hydrates of ciprofloxacin.

Quality control USP monograph Regulatory compliance

pH-Dependent Solubility Profile: Comparative Aqueous Solubility vs. Levofloxacin

Ciprofloxacin hydrochloride exhibits a U-shaped pH-solubility profile with pKa values of 6.1 and 8.7, achieving maximum solubility at pH <6.1 and >8.7 [1]. Comparative studies demonstrate that levofloxacin exhibits higher aqueous solubility than ciprofloxacin in buffer systems (pH 2.0 and 7.4) across temperatures from 293.15 to 313.15 K [2]. This solubility differential influences formulation strategies for immediate-release versus modified-release dosage forms.

pH-solubility profile Comparative solubility Fluoroquinolones

Recommended Procurement and Application Scenarios for Ciprofloxacin Hydrochloride Monohydrate


Formulation Development of Immediate-Release Solid Oral Dosage Forms Requiring BCS Class IV Characterization

Given its BCS Class IV classification, ciprofloxacin hydrochloride monohydrate requires dissolution rate to be a critical quality attribute in formulation development [1]. Procurement of phase-pure monohydrate ensures predictable dissolution performance and enables robust in vitro-in vivo correlation (IVIVC) development. The defined water content specification (4.7-6.7%) and pH range (3.0-4.5) provide quality benchmarks for stability-indicating methods [2].

Antimicrobial Susceptibility Testing and Quality Control Strain Validation for P. aeruginosa

Ciprofloxacin hydrochloride monohydrate is the reference standard for establishing MIC quality control ranges against Pseudomonas aeruginosa ATCC 27853. With MIC90 values of 0.50 μg/mL against clinical isolates, this compound serves as the benchmark for assessing fluoroquinolone susceptibility in surveillance studies and clinical microbiology laboratories [3][4].

Solid-State Characterization and Polymorphism Studies in Pharmaceutical Development

The monohydrate form (1.43 hydrate) provides a stable reference phase for studying dehydration kinetics, polymorphic transformations (to AH1 and AH2), and structure-property relationships [5]. Its defined crystal structure enables correlation of solid-state properties with dissolution behavior and physical stability, supporting formulation design and process control strategies [6].

Generic Pharmaceutical Development Requiring USP Monograph Compliance

For ANDA submissions and generic product development, USP-grade ciprofloxacin hydrochloride monohydrate (assay 98.0-102.0% on anhydrous basis) ensures compliance with compendial specifications for identity, purity, impurities (fluoroquinolonic acid limit), and physicochemical properties [2]. This reduces analytical method development burden and facilitates regulatory approval.

Technical Documentation Hub

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